Ethyl 2-(4-aminopiperazin-1-yl)acetate
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Overview
Description
Ethyl 2-(4-aminopiperazin-1-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound features a piperazine ring substituted with an amino group and an ethyl ester group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-aminopiperazin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-aminopiperazine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminopiperazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 2-(4-aminopiperazin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminopiperazin-1-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methylpiperazin-1-yl)acetate
- Ethyl 2-(4-ethylpiperazin-1-yl)acetate
- Ethyl 2-(4-phenylpiperazin-1-yl)acetate
Uniqueness
Ethyl 2-(4-aminopiperazin-1-yl)acetate is unique due to the presence of the amino group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Properties
IUPAC Name |
ethyl 2-(4-aminopiperazin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-2-13-8(12)7-10-3-5-11(9)6-4-10/h2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBJPHFLHRKYMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668307 |
Source
|
Record name | Ethyl (4-aminopiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158773-35-4 |
Source
|
Record name | Ethyl (4-aminopiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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